rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans typically involves the reduction of corresponding ketones or the hydrogenation of nitriles. One common method includes the catalytic hydrogenation of 2-amino-1-methylcyclohexanone using a suitable catalyst under controlled conditions . Another approach involves the reduction of 2-amino-1-methylcyclohexanenitrile using lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and precise reaction control to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: It can be reduced to form different amines or alcohols depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Typical reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
Scientific Research Applications
rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and altering enzyme activity . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-aminocyclohexan-1-ol, trans
- rac-(1R,2R)-2-ethoxycyclohexan-1-ol, trans
- rac-(1R,2R)-2-(methylsulfanyl)cyclopentan-1-amine, trans
Uniqueness
rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
CAS No. |
4965-24-6 |
---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.